molecular formula C15H17ClN2O B12126768 Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride CAS No. 89389-92-4

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride

Cat. No.: B12126768
CAS No.: 89389-92-4
M. Wt: 276.76 g/mol
InChI Key: PIBJEMJAABSMOR-UHFFFAOYSA-M
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Description

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride is a quaternary ammonium salt featuring a pyridinium core substituted with a dimethylamino group at the 4-position and a 2-oxo-2-phenylethyl group at the 1-position. The chloride counterion balances the positive charge on the nitrogen.

  • Synthesis: Likely synthesized via quaternization of 4-(dimethylamino)pyridine with a 2-oxo-2-phenylethyl chloride derivative, a method analogous to the preparation of compounds like 4-(dimethylamino)-1-(2-ethoxyethyl)pyridinium chloride ().
  • This may influence solubility, crystallinity, and thermal stability (e.g., similar compounds decompose above 280°C).
  • Applications: Pyridinium salts are widely studied for biological activity, including antimicrobial properties (). The phenyl and ketone groups in this compound may enhance interactions with biomolecular targets.

Properties

CAS No.

89389-92-4

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylethanone;chloride

InChI

InChI=1S/C15H17N2O.ClH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1

InChI Key

PIBJEMJAABSMOR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Bromide Analog Synthesis

Substituting phenacyl chloride with phenacyl bromide accelerates reaction kinetics due to bromide’s superior leaving group ability. Nallu et al. (2007) demonstrated complete conversion within 45 minutes at 25°C in acetone, achieving 89% isolated yield after recrystallization. However, bromide’s hygroscopic nature necessitates strict moisture control during purification.

Solvent Effects on Reaction Efficiency

Comparative studies reveal solvent-dependent yields:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Ethyl acetate6.022.084
Acetone20.71.591
Dichloromethane8.933.078

Polar aprotic solvents like acetone enhance nucleophilicity but risk forming N-oxide byproducts at elevated temperatures.

Mechanistic Insights and Kinetic Studies

The quaternization proceeds via an SN2S_N2 mechanism, as evidenced by second-order kinetics (k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C in acetone). Key findings include:

  • Base inhibition : Phenolic additives (pKa > 7.0) retard reaction rates by deprotonating the phenacyl halide intermediate.

  • Isotope effects : Deuterated DMAP (kH/kD=2.1k_H/k_D = 2.1) confirms rate-determining N-alkylation.

Structural Characterization and Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P21/cP2_1/c space group with unit cell parameters a=9.672(2)A˚,b=15.819(3)A˚,c=12.941(3)A˚,β=106.84(3)a = 9.672(2) \, \text{Å}, b = 15.819(3) \, \text{Å}, c = 12.941(3) \, \text{Å}, \beta = 106.84(3)^\circ. Notable features:

  • Hydrogen bonding : Water-chloride clusters ((H2O\cdotpCl)2\text{(H}_2\text{O·Cl}^-)_2) form via O-HCl\text{O-H} \cdots \text{Cl}^- interactions (d=2.98A˚d = 2.98 \, \text{Å}).

  • Cation geometry : The pyridinium ring adopts a slight boat conformation (dihedral angle = 12.4° between N1-C2-C3-C4).

Industrial-Scale Modifications and Purification

Patent WO2016170544A1 (2016) describes a continuous flow variant using microreactor technology to enhance heat transfer and reduce reaction time to 15 minutes. Post-synthetic processing includes:

  • Acid washing : 1 M HCl removes unreacted DMAP (purity >99.5% by HPLC).

  • Crystallization control : Seeding with 0.1% (w/w) product crystals ensures uniform particle size (D90 < 50 µm).

Applications in Organic Synthesis

Ylide Generation

Deprotonation with DBU (1,8-diazabicycloundec-7-ene) generates a stabilized ylide for [2+3] cycloadditions, enabling indolizine synthesis (Vieira et al., 2020).

Catalytic Uses

The chloride counterion participates in halogen bonding, facilitating Morita-Baylis-Hillman reactions (conversion >90%, ee = 82%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Biology

In biological research, Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride is studied for its potential as a biochemical probe. It can interact with biological macromolecules, providing insights into their structure and function.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of pyridinium salts from the evidence, highlighting substituent effects on properties and bioactivity:

Compound Substituent Counterion Physical State Key Findings
Target Compound : 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)-pyridinium chloride 2-Oxo-2-phenylethyl Chloride Likely solid Inferred higher lipophilicity due to phenyl/ketone groups; potential bioactivity.
Compound 15 () 2-Methoxyethyl Trifluoroacetate Oil NMR-confirmed structure; no reported bioactivity.
Compound 16 () 2-Ethoxyethyl Tetrafluoroborate Oil Stable oil; characterized by multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B).
Compound 19 () 4-Phenoxybutyl Tetrafluoroborate White solid Exhibited MIC ≤1 mg/mL against S. racemosum and P. aeruginosa.
4-(Dimethylamino)-1-(2-ethoxyethyl)pyridinium chloride () 2-Ethoxyethyl Chloride Brown solid High thermal stability (decomp. >280°C); characterized by ¹H/¹³C NMR.

Key Structural and Functional Differences:

Counterion Influence :

  • Chloride salts (e.g., ) are typically more hygroscopic than tetrafluoroborate or trifluoroacetate salts, which may affect stability and formulation.

Thermal Stability :

  • Pyridinium salts with chloride counterions and rigid substituents (e.g., 2-ethoxyethyl) exhibit decomposition temperatures >280°C, while oily analogs (e.g., Compound 15) lack such stability.

Biological Activity: Phenoxybutyl-substituted pyridinium salts (e.g., Compound 19) show potent antibacterial activity, attributed to their ability to disrupt microbial membranes. The target compound’s 2-oxo-2-phenylethyl group may similarly interact with hydrophobic lipid bilayers.

Biological Activity

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride, also known as 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)pyridinium chloride , is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer effects, along with relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound features a pyridinium ring attached to a phenylethyl group with a ketone functionality. Its molecular formula is C13H15ClN2OC_{13}H_{15}ClN_2O, and it can be synthesized through various chemical reactions involving pyridine and phenacyl derivatives.

Antimicrobial Properties

Research has indicated that pyridinium derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined to be:

Cell Line IC50 (µM)
MCF-715.3
HeLa12.8

These results indicate that this pyridinium derivative may have selective cytotoxic effects on cancer cells while sparing normal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Electrophilic Nature : The pyridinium moiety can act as an electrophile, facilitating nucleophilic attack by cellular components.
  • Redox Reactions : The ketone group allows participation in redox reactions, influencing cellular signaling pathways.
  • Interaction with DNA : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

In one study, researchers evaluated the antimicrobial efficacy of various pyridinium derivatives, including 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride. The study employed disk diffusion methods and determined zones of inhibition for different bacterial strains.

Study on Anticancer Effects

Another significant study involved testing the compound against multiple cancer cell lines using MTT assays to measure cell viability. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Q & A

Q. What are the standard synthetic routes for Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution between 4-(dimethylamino)pyridine and a chloro-substituted carbonyl derivative (e.g., phenacyl chloride). Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of 4-(dimethylamino)pyridine to chlorotriphenylmethane under anhydrous conditions minimizes side reactions .
  • Solvent selection : Polar aprotic solvents like acetonitrile enhance reactivity.
  • Temperature control : Room temperature (20–25°C) prevents thermal decomposition of the pyridinium product .
  • Purification : Precipitation or crystallization from ethanol/ether mixtures yields high-purity products (>95% by NMR) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyridinium core and substituent positions. For example, the methylene group adjacent to the carbonyl appears as a singlet at δ 5.2–5.5 ppm .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves the crystal structure, revealing planarity of the pyridinium ring and bond angles (e.g., C-N-C angle ≈ 120°) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+^+] at m/z 299.1) .

Advanced Research Questions

Q. How can kinetic parameters (e.g., kreactk_{\text{react}}kreact​, KmK_mKm​) be determined for this compound as an acetylcholinesterase (AChE) reactivator?

  • Experimental design :
    • Inhibit AChE with organophosphates (e.g., sarin), then measure reactivation rates using Ellman’s assay .
    • Vary oxime concentrations (0.1–10 mM) and monitor substrate hydrolysis at 412 nm .
  • Data analysis :
    • Fit time-dependent reactivation curves to the first-order equation: ln(1[P]/[P])=kobst\ln(1 - [P]/[P]_{\infty}) = -k_{\text{obs}} \cdot t.
    • Calculate kreactk_{\text{react}} (reactivation rate) and KmK_m (binding affinity) via Lineweaver-Burk plots .
    • Example values: kreact=0.15min1k_{\text{react}} = 0.15 \, \text{min}^{-1}, Km=2.3mMK_m = 2.3 \, \text{mM} for sarin-inhibited AChE .

Q. How are anisotropic displacement parameters refined in X-ray crystallography, and what challenges arise?

  • Refinement workflow :
    • Use SHELXL to refine anisotropic displacement ellipsoids for non-H atoms.
    • Apply restraints to prevent overfitting (e.g., DELU and SIMU commands in SHELX) .
  • Challenges :
    • Overparameterization in low-resolution data (<1.0 Å) may require isotropic refinement for lighter atoms.
    • Validate using R-factors: R1<5%R_1 < 5\%, wR2<10%wR_2 < 10\% for high-quality datasets .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

  • Graph-set analysis : Identify motifs (e.g., R22(8)\mathbf{R}_2^2(8) rings) using software like Mercury.
  • Key interactions :
    • Chloride ions form N–H···Cl bonds with the pyridinium NH group (distance ≈ 3.1 Å).
    • π-π stacking between phenyl rings (3.5–4.0 Å spacing) stabilizes layered structures .

Q. How can contradictory reactivation efficiencies across studies be resolved?

  • Sources of variability :
    • Enzyme source (human vs. electric eel AChE).
    • Inhibitor aging time (e.g., sarin-aged enzyme requires higher oxime concentrations) .
  • Mitigation strategies :
    • Standardize assay conditions (pH 7.4, 25°C).
    • Use molecular docking (AutoDock Vina) to compare binding modes across studies .

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